7-Chloro-4-(ethylsulfanyl)-2-phenyl-5H-chromeno[2,3-D]pyrimidine
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Overview
Description
7-Chloro-4-(ethylsulfanyl)-2-phenyl-5H-chromeno[2,3-D]pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. It features a chromeno[2,3-D]pyrimidine core structure, which is a fused bicyclic system containing both a pyrimidine and a chromene ring. The presence of a chloro group at the 7th position, an ethylsulfanyl group at the 4th position, and a phenyl group at the 2nd position further enhances its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-(ethylsulfanyl)-2-phenyl-5H-chromeno[2,3-D]pyrimidine typically involves multi-step organic reactions. One common approach starts with the preparation of the chromene ring, followed by the introduction of the pyrimidine moiety. The chloro and ethylsulfanyl groups are then introduced through substitution reactions.
Chromene Ring Formation: The chromene ring can be synthesized via a cyclization reaction involving a phenol derivative and an aldehyde under acidic conditions.
Pyrimidine Ring Formation: The pyrimidine ring is typically formed by reacting a suitable amine with a diketone or diester compound.
Substitution Reactions: The chloro group is introduced via a halogenation reaction, while the ethylsulfanyl group is introduced through a nucleophilic substitution reaction using an ethylthiol reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-4-(ethylsulfanyl)-2-phenyl-5H-chromeno[2,3-D]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like ammonia (NH₃), primary amines (R-NH₂), or thiols (R-SH) are commonly used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
7-Chloro-4-(ethylsulfanyl)-2-phenyl-5H-chromeno[2,3-D]pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a kinase inhibitor or an anti-inflammatory agent.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-Chloro-4-(ethylsulfanyl)-2-phenyl-5H-chromeno[2,3-D]pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes such as kinases, which play a crucial role in cell signaling pathways.
Pathways Involved: By inhibiting kinase activity, the compound can interfere with signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-7-tosyl-7H-pyrrolo[2,3-D]pyrimidine
- 2-Chloro-4-(trifluoromethyl)pyrimidine
- 7-Chloro-4-substituted-quinolines
Uniqueness
7-Chloro-4-(ethylsulfanyl)-2-phenyl-5H-chromeno[2,3-D]pyrimidine is unique due to its specific substitution pattern and the presence of both a chromene and pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
7-chloro-4-ethylsulfanyl-2-phenyl-5H-chromeno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2OS/c1-2-24-19-15-11-13-10-14(20)8-9-16(13)23-18(15)21-17(22-19)12-6-4-3-5-7-12/h3-10H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUKCFXNUQEJLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=NC2=C1CC3=C(O2)C=CC(=C3)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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